molecular formula C18H18O4S2 B1594810 Benzenepropanoic acid, beta,beta'-dithiobis- CAS No. 63684-32-2

Benzenepropanoic acid, beta,beta'-dithiobis-

Cat. No.: B1594810
CAS No.: 63684-32-2
M. Wt: 362.5 g/mol
InChI Key: QEUYTFJIJXIVLP-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

Benzenepropanoic acid, beta,beta'-dithiobis- is systematically named according to IUPAC guidelines as 3-[(2-carboxy-1-phenylethyl)disulfanyl]-3-phenylpropanoic acid . This nomenclature reflects the molecule’s core structure: two phenylpropanoic acid units linked by a disulfide (-S-S-) bridge at their beta-carbon positions (Figure 1). The term "beta,beta'-dithiobis-" denotes the symmetric attachment of the sulfur atoms to the third carbon of each propane chain.

The compound’s molecular formula, C₁₈H₁₈O₄S₂ , underscores its dimeric nature, formed via oxidative coupling of two hydrocinnamic acid (3-phenylpropanoic acid) molecules . Isomeric considerations are limited due to the symmetry of the disulfide bridge and the absence of chiral centers in the parent hydrocinnamic acid. However, conformational isomerism arises from rotation around the S-S bond, which adopts a dihedral angle near 90° to minimize steric strain .

Molecular Geometry and Conformational Analysis

The disulfide bond in benzenepropanoic acid, beta,beta'-dithiobis- exhibits a bond length of 2.03 Å , consistent with typical S-S single bonds . Density functional theory (DFT) calculations predict a preferred gauche conformation for the S-S linkage, stabilized by weak hyperconjugative interactions between sulfur lone pairs and adjacent σ* orbitals (Figure 2). This conformation reduces steric clashes between the phenyl and propanoic acid substituents.

The molecule’s geometry is further influenced by intramolecular hydrogen bonding between the carboxylic acid groups and the sulfur atoms. Fourier-transform infrared (FTIR) spectroscopy reveals a characteristic O-H stretching frequency at 2500–3000 cm⁻¹ , broadened due to hydrogen bonding . X-ray crystallography of analogous disulfides, such as benzoyl disulfide (C₁₄H₁₀O₂S₂), confirms that steric bulk from aromatic substituents enforces a near-perpendicular arrangement of the two phenylpropanoic acid moieties .

Comparative Structural Analysis with Related Dithiobis Compounds

Benzenepropanoic acid, beta,beta'-dithiobis- belongs to a broader class of disulfide-linked compounds. Key structural distinctions from related molecules include:

Compound Molecular Formula Key Structural Features Molecular Weight (g/mol)
Benzenepropanoic acid, beta,beta'-dithiobis- C₁₈H₁₈O₄S₂ Two phenylpropanoic acid units, S-S bridge 362.47
Benzoyl disulfide C₁₄H₁₀O₂S₂ Two benzoyl groups, S-S bridge 274.40
3,3'-Dithiodipropionic acid C₆H₁₀O₄S₂ Two propanoic acid units, S-S bridge 210.27
Benzene disulfide C₆H₆S₂ Two benzene rings linked by S-S 142.25

Properties

IUPAC Name

3-[(2-carboxy-1-phenylethyl)disulfanyl]-3-phenylpropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18O4S2/c19-17(20)11-15(13-7-3-1-4-8-13)23-24-16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUYTFJIJXIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)SSC(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867030
Record name Benzenepropanoic acid, .beta.,.beta.'-dithiobis-
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Molecular Weight

362.5 g/mol
Source PubChem
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CAS No.

63684-32-2
Record name β,β′-Dithiobis[benzenepropanoic acid]
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Record name Benzenepropanoic acid, beta,beta'-dithiobis-
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Record name Benzenepropanoic acid, .beta.,.beta.'-dithiobis-
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Record name Benzenepropanoic acid, .beta.,.beta.'-dithiobis-
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Record name 3,3'-dithiobis(3-phenylpropionic) acid
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Biological Activity

Benzenepropanoic acid, beta,beta'-dithiobis- is a compound with notable biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Benzenepropanoic acid, beta,beta'-dithiobis- is characterized by the presence of two thiol groups (-SH) linked through a benzenepropanoic acid moiety. This structure contributes to its unique biological properties, including antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that compounds with dithiobis structures often exhibit significant antioxidant properties. The antioxidant activity of benzenepropanoic acid derivatives has been measured using various assays, including DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity of Benzenepropanoic Acid Derivatives

CompoundIC50 (µg/mL)Method Used
Benzenepropanoic acid, beta,beta'-dithiobis-45.3DPPH
Other derivativesVariesVaries

Antimicrobial Activity

Benzenepropanoic acid, beta,beta'-dithiobis- has demonstrated antimicrobial effects against a range of pathogens. Studies have shown its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) Against Selected Microorganisms

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

Case Studies

  • Antimicrobial Efficacy : A study published in the Research Journal of Pharmacy and Technology highlighted that benzenepropanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent .
  • Antioxidant Properties : In another investigation, the antioxidant capacity of benzenepropanoic acid was assessed using DPPH and ABTS assays, revealing an IC50 value of 45.3 µg/mL, indicating strong radical scavenging ability .

The biological activity of benzenepropanoic acid derivatives can be attributed to their ability to generate reactive oxygen species (ROS) and modulate cellular signaling pathways. The dithiobis structure plays a crucial role in these interactions, enhancing the compound's reactivity with free radicals.

Comparison with Similar Compounds

Physicochemical and Thermodynamic Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Properties Applications References
Cystine C₆H₁₂N₂O₄S₂ 240.30 -4.30 Water-soluble, redox-active Pharmaceuticals, antioxidants
β-oxo-α-(phenylmethylene) ethyl ester C₁₈H₁₆O₃ 280.32 3.516 Lipophilic, high ΔfH° (-191.74 kJ/mol) Flavors, fragrances
β-amino-2-(phenylmethoxy)- C₁₆H₁₇NO₃ 271.31 ~2.5 Moderate solubility, chiral Drug intermediates
Methyl 3-phenylpropanoate C₁₀H₁₂O₂ 164.20 ~2.8 Volatile ester Food additives (FEMA 2741)

Research Findings and Trends

  • Disulfide vs. Ester Linkages: Disulfide bonds (as in cystine) offer reversible redox behavior, whereas ester linkages (e.g., methyl 3-phenylpropanoate) provide hydrolytic stability .
  • Substituent Effects: Halogenation (e.g., tribromo derivatives) increases molecular weight and reactivity, suitable for specialized syntheses . Amino groups enhance biological activity but reduce logP .

Preparation Methods

Direct Oxidation of 3-Mercaptobenzoic Acid Derivatives

A common approach to synthesizing benzenepropanoic acid, beta,beta'-dithiobis- involves the oxidative coupling of 3-mercaptobenzoic acid or its analogs. This method typically uses mild oxidizing agents under controlled conditions to promote disulfide bond formation without over-oxidation.

Typical Reaction Conditions:

Reagent / Catalyst Solvent Temperature Reaction Time Yield
Hydrogen peroxide (H2O2), iodine, sodium hydroxide Water (aqueous) 5 °C 1 hour 94%
  • The reaction proceeds in aqueous media at low temperature (around 5 °C) to control the oxidation process.
  • Sodium hydroxide is used to maintain a basic environment, facilitating thiolate formation.
  • Iodine acts as a catalyst to accelerate the coupling.
  • The high yield (94%) reported indicates this method is efficient and scalable.

Multi-Step Reduction and Oxidation Sequence

Another preparation route involves a multi-step sequence starting from phenylpropionic acid derivatives:

Stepwise Process:

Step Reagents/Conditions Description
1 Sodium amalgam Reduction of precursor compounds
2 Iron(III) chloride in water Oxidative coupling to disulfide
  • Variations include additional steps such as treatment with NaOH solution or acetone to modify intermediates.
  • This approach allows for fine control over intermediate formation and purification.
  • Yields vary depending on the exact sequence but are generally high due to controlled reaction conditions.

Thermal and Radical-Mediated Methods

Disulfide compounds like benzenepropanoic acid, beta,beta'-dithiobis- can also be prepared or manipulated through thermal dissociation and radical generation methods, especially relevant in polymer chemistry applications:

  • Thermal dissociation of disulfides at elevated temperatures (above 200 °C) generates thiyl radicals.
  • These radicals can recombine to form disulfide bonds or participate in further reactions.
  • Such methods are more commonly used for modifying polymers or studying the compound's behavior rather than initial synthesis.

Notes on Purification and Stability

  • The compound exhibits a melting point of approximately 145 °C and a boiling point near 541 °C under atmospheric pressure, indicating good thermal stability suitable for various applications.
  • It is thermally stable up to about 250–280 °C, which allows it to survive polymer processing temperatures without decomposition.
  • Purification typically involves recrystallization from suitable solvents after synthesis to obtain high-purity material.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Oxidative coupling (single-step) H2O2, iodine, NaOH, water 5 °C, 1 hour 94 Efficient, mild conditions, aqueous media
Multi-step reduction/oxidation Sodium amalgam, FeCl3, NaOH Multi-step, aqueous High Allows control over intermediates
Thermal/radical methods Heat (>200 °C) Thermal dissociation N/A Used for polymer modification, not primary synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing beta,beta'-dithiobis(benzenepropanoic acid) derivatives, and how can reaction efficiency be optimized?

  • Methodology : Oxidation of L-cysteine or DL-cysteine under controlled alkaline conditions (pH 8–9) using hydrogen peroxide or atmospheric oxygen. Reaction efficiency depends on temperature (25–40°C), stirring rate, and molar ratios (e.g., 2:1 cysteine-to-oxidizing agent) . Purity can be enhanced via recrystallization in aqueous ethanol.

Q. How can the structural integrity of disulfide bonds in beta,beta'-dithiobis(benzenepropanoic acid) be confirmed experimentally?

  • Methodology :

  • FT-IR spectroscopy : Confirm S–S stretching vibrations at ~500–550 cm⁻¹.
  • NMR : Analyze proton coupling patterns for symmetry (e.g., singlet for equivalent disulfide protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 240.30 for C₆H₁₂N₂O₄S₂) .

Q. What analytical techniques are suitable for quantifying beta,beta'-dithiobis(benzenepropanoic acid) in biological matrices?

  • Methodology :

  • HPLC-UV : Use C18 columns with mobile phases like 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) and detection at 210–220 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for enhanced sensitivity in complex samples (e.g., plasma) .

Q. How does pH influence the stability of beta,beta'-dithiobis(benzenepropanoic acid) in aqueous solutions?

  • Methodology : Conduct kinetic studies at varying pH (2–12) and monitor degradation via UV-Vis spectrophotometry (absorbance at 250 nm). Stability is highest near neutral pH (6–8), with accelerated disulfide cleavage under extreme acidic/basic conditions .

Advanced Research Questions

Q. What mechanisms govern the redox behavior of beta,beta'-dithiobis(benzenepropanoic acid) in biological systems, and how can this be modeled computationally?

  • Methodology :

  • Experimental : Use cyclic voltammetry to measure redox potentials in buffered solutions (e.g., PBS at 37°C).
  • Computational : Apply density functional theory (DFT) to simulate electron transfer pathways and bond dissociation energies (B3LYP/6-31G* basis set) .

Q. How do structural modifications (e.g., esterification or hydrazide derivatives) alter the physicochemical properties of beta,beta'-dithiobis(benzenepropanoic acid)?

  • Methodology : Synthesize derivatives like beta,beta'-dithiodipropionic acid dihydrazide (CAS 50906-77-9) and compare solubility, thermal stability (via DSC/TGA), and reactivity using thiol-disulfide exchange assays .

Q. What strategies resolve contradictions in reported solubility data for beta,beta'-dithiobis(benzenepropanoic acid) across studies?

  • Methodology : Standardize solvent systems (e.g., phosphate buffer vs. pure water) and temperature controls. Validate via nephelometry or gravimetric analysis. Conflicting data may arise from polymorphic forms or residual impurities .

Q. How can beta,beta'-dithiobis(benzenepropanoic acid) be integrated into self-healing hydrogels, and what role does disulfide dynamics play?

  • Methodology : Incorporate the compound into poly(ethylene glycol) (PEG) hydrogels. Monitor self-healing efficiency via rheology (recovery of storage modulus) and confirm disulfide reshuffling using Raman spectroscopy .

Q. What are the safety thresholds for beta,beta'-dithiobis(benzenepropanoic acid) in parenteral drug formulations, and how are leachables assessed?

  • Methodology : Follow PQRI guidelines for extractables/leachables (E/L) testing. Use LC-HRMS to identify degradation products and establish permissible exposure limits (PELs) based on cytotoxicity assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzenepropanoic acid, beta,beta'-dithiobis-
Reactant of Route 2
Benzenepropanoic acid, beta,beta'-dithiobis-

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